molecular formula C12H15ClO2 B176798 Tert-butyl 4-(chloromethyl)benzoate CAS No. 121579-86-0

Tert-butyl 4-(chloromethyl)benzoate

Cat. No.: B176798
CAS No.: 121579-86-0
M. Wt: 226.7 g/mol
InChI Key: UDAULNDFFKITRZ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(chloromethyl)benzoate: is an organic compound with the molecular formula C12H15ClO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with a tert-butyl group and the benzene ring is substituted with a chloromethyl group. This compound is used in various chemical syntheses and has applications in pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tert-butyl 4-(chloromethyl)benzoate typically involves the esterification of 4-(chloromethyl)benzoic acid with tert-butyl alcohol. One common method includes the following steps:

Industrial Production Methods: In industrial settings, the production of this compound may involve similar steps but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloromethyl group in tert-butyl 4-(chloromethyl)benzoate can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted benzoates.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The benzoate ester can be oxidized to the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

Major Products:

  • Substituted benzoates (e.g., azido, thiol, or alkoxy derivatives).
  • Alcohols (from reduction of the ester group).
  • Carboxylic acids (from oxidation of the ester group).

Scientific Research Applications

Chemistry: Tert-butyl 4-(chloromethyl)benzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential pharmaceutical agents. Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties .

Industry: In the materials science industry, this compound is used in the production of polymers and resins. It can be incorporated into polymer backbones to modify their physical and chemical properties .

Comparison with Similar Compounds

    4-(Chloromethyl)benzoic acid: Similar structure but lacks the tert-butyl ester group.

    Tert-butyl benzoate: Similar structure but lacks the chloromethyl group.

    Methyl 4-(chloromethyl)benzoate: Similar structure but has a methyl ester group instead of a tert-butyl ester group.

Uniqueness: Tert-butyl 4-(chloromethyl)benzoate is unique due to the presence of both the chloromethyl and tert-butyl ester groups. This combination allows for diverse chemical reactivity and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl 4-(chloromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c1-12(2,3)15-11(14)10-6-4-9(8-13)5-7-10/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDAULNDFFKITRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20596874
Record name tert-Butyl 4-(chloromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121579-86-0
Record name tert-Butyl 4-(chloromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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